molecular formula C20H11Cl2N3O4 B11707429 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

Cat. No.: B11707429
M. Wt: 428.2 g/mol
InChI Key: NEZAFUUJGBADBB-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a complex organic compound characterized by the presence of dichlorophenyl, benzoxazole, and nitrobenzamide groups

Preparation Methods

The synthesis of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide typically involves multiple steps. One common method includes the nitration of 2-(2,4-dichlorophenyl)-1,3-benzoxazole, followed by the reaction with 4-nitrobenzoyl chloride under controlled conditions . The reaction conditions often require specific temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and control .

Chemical Reactions Analysis

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogens for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H11Cl2N3O4

Molecular Weight

428.2 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide

InChI

InChI=1S/C20H11Cl2N3O4/c21-12-3-7-15(16(22)9-12)20-24-17-10-13(4-8-18(17)29-20)23-19(26)11-1-5-14(6-2-11)25(27)28/h1-10H,(H,23,26)

InChI Key

NEZAFUUJGBADBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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